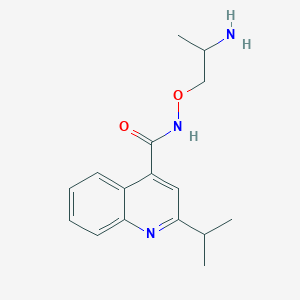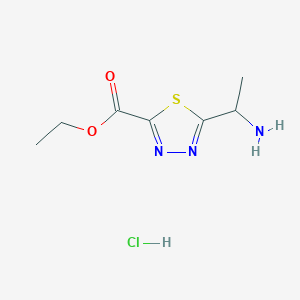![molecular formula C13H12ClN5 B7437595 N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of stimulants and has been found to have similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
作用機序
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased focus, attention, and motivation. CTMP also activates the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects
CTMP has been found to have several biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness. Long-term use of CTMP has been found to cause changes in the brain's dopamine and norepinephrine systems, which may lead to addiction and other adverse effects.
実験室実験の利点と制限
CTMP has several advantages for lab experiments such as its high potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action compared to other stimulants. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems.
将来の方向性
There are several future directions for research on CTMP such as investigating its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. The development of analogs and derivatives of CTMP with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Further studies are needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Conclusion
In conclusion, CTMP is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. It has been found to have similar effects to methylphenidate and has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased focus, attention, and motivation. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems. Further research is needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
合成法
CTMP can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
CTMP has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and motivation. CTMP has also been found to improve working memory and cognitive flexibility in animal studies.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJLLWLALOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)


![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)